molecular formula C3H7N3O2 B1671910 Glycocyamine CAS No. 352-97-6

Glycocyamine

Cat. No. B1671910
CAS RN: 352-97-6
M. Wt: 117.11 g/mol
InChI Key: BPMFZUMJYQTVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glycocyamine is primarily formed in the mammalian organism, especially in the kidneys, by transferring the guanidine group of L-arginine to the amino acid glycine . This process is controlled by the enzyme L-Arg:Gly-amidinotransferase (AGAT). The product of this reaction, glycocyamine, is then methylated to creatine with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) .


Molecular Structure Analysis

The molecular formula of Glycocyamine is C3H7N3O2 . The crystal structure of Glycocyamine is not a zwitterion, with the two C—O bond lengths in the carboxyl group being 1.28 A and 1.34 A .


Chemical Reactions Analysis

Glycocyamine is a metabolite of glycine, where the amino group has been converted into a guanidine by guanylation . In vertebrates, it is then transformed into creatine by methylation . The recent patent literature describes the synthesis of glycocyamine by catalytic oxidation of ethanolamine to glycine and subsequent reaction with cyanamide in aqueous solution in high yield .


Physical And Chemical Properties Analysis

Glycocyamine has a density of 1.6±0.1 g/cm3, a boiling point of 294.2±42.0 °C at 760 mmHg, and a flash point of 131.7±27.9 °C . It has 5 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Ergogenic Applications

Glycocyamine, also known as guanidinoacetic acid (GAA), has been explored for its ergogenic potential. Studies indicate that GAA supplementation might enhance exercise performance in physically active individuals. This is attributed to GAA being a natural precursor of creatine, which plays a crucial role in energy metabolism during physical activities (Ostojić, 2015).

Role in Creatine Biosynthesis and Metabolism

Glycocyamine is a direct metabolic precursor of creatine, essential for cellular bioenergetics. Studies have shown that GAA supplementation can increase skeletal muscle creatine stores, enhancing the body's capacity for high-energy phosphate metabolism (Ostojić et al., 2016). Additionally, GAA's role in the methylation cycle is significant, as it consumes methyl groups during its conversion to creatine, impacting the body's overall methylation demands (Ostojić, 2014).

Glycocyamine Deficiency in Clinical Medicine

There's emerging interest in GAA deficiency, both as a primary condition and as a secondary consequence of other diseases. This deficiency could have clinical implications, although it remains under-investigated (Ostojić et al., 2020).

Biomedical Applications

In the field of biomedicine, glycocyamine-functionalized magnetic layered double hydroxides have shown potential for the enrichment and identification of phosphopeptides, crucial in biological applications and proteomic analysis (Jiang et al., 2020).

Glycocyamine Kinase and Energy Homeostasis

Glycocyamine kinase, part of the phosphagen kinase family, plays a role in the reversible phosphoryl transfer process, maintaining cellular energy homeostasis in multicellular organisms experiencing high energy turnover. Its structural and functional characteristics have been studied to understand its role in energy metabolism (Lim et al., 2010).

properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861885
Record name N-(Aminoiminomethyl)glycine
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Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Guanidoacetic acid
Source Human Metabolome Database (HMDB)
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Solubility

3.6 mg/mL at 15 °C
Record name Guanidoacetic acid
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Product Name

Glycocyamine

CAS RN

352-97-6
Record name Guanidinoacetic acid
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Record name Glycocyamine
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Record name N-(Aminoiminomethyl)glycine
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Record name Guanidinoacetic acid
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Record name GLYCOCYAMINE
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Record name Guanidoacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycocyamine
Reactant of Route 2
Glycocyamine
Reactant of Route 3
Glycocyamine

Citations

For This Compound
2,200
Citations
S Guha - … Section B: Structural Crystallography and Crystal …, 1973 - scripts.iucr.org
… Experimental Glycocyamine crystallizes from aqueous solution as transparent prisms elongated along a. The crystals are stable under normal conditions of temperature and humidity. …
Number of citations: 5 scripts.iucr.org
GL Rowley, AL Greenleaf… - Journal of the American …, 1971 - ACS Publications
… A variety of synthetic approaches to the glycocyamine … for the synthesis of glycocyamine and later developed by … tendency toward cyclization of the glycocyamine product to give the …
Number of citations: 175 pubs.acs.org
T Suzuki, T Furukohri - Journal of molecular biology, 1994 - Elsevier
Of the six phosphagen kinases found in animals, the primary structure is known only for creatine kinase. Here we report three cDNA-derived or chemically determined amino acid …
Number of citations: 116 www.sciencedirect.com
K Lim, S Pullalarevu, KT Surabian, A Howard… - Biochemistry, 2010 - ACS Publications
Glycocyamine kinase (GK), a member of the phosphagen kinase family, catalyzes the Mg 2+ -dependent reversible phosphoryl group transfer of the N-phosphoryl group of …
Number of citations: 24 pubs.acs.org
F Rafiee, FR Karder - Reactive and Functional Polymers, 2020 - Elsevier
Trichloro-1,3,5-triazine agent was used for chitosan functionalization and as a bridge between the functionalized chitosan and glycocyamine to form a bio ligand for the copper …
Number of citations: 11 www.sciencedirect.com
D Jiang, L Duan, Q Jia, J Liu - Analytica Chimica Acta, 2020 - Elsevier
Efficient enrichment and identification of phosphopeptides are of great significance in biological applications. Glycocyamine functionalized magnetic layered double hydroxides (Fe 3 O …
Number of citations: 7 www.sciencedirect.com
H Borsook, JW Dubnoff - Science, 1940 - science.org
… We have found previously that glycocyamine is not methylated in the kidney; this occurs in the liver.2 Glycocyamine is formed in the kidney. Both kidney and liver therefore participate in …
Number of citations: 40 www.science.org
CL Hoagland, H Gilder, RE Shank - The Journal of Experimental …, 1945 - rupress.org
… of glycocyamine was carried out … glycocyamine likewise occurred. Upon withdrawal of methyl testosterone, no further increase occurred in the output of either creatine or glycocyamine. …
Number of citations: 59 rupress.org
HW Davenport, RB Fisher, AE Wilhelmi - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… (2) It has been found advisable to deal with samples and extracts containing glycocyamine as rapidly as possible and in the cold, to prevent changes in the apparent glycocyamine …
Number of citations: 32 www.ncbi.nlm.nih.gov
H Borsook, JW Dubnoff - Journal of …, 1941 - American Society for Biochemistry …
Number of citations: 191

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